molecular formula C14H19NO4S B1386955 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid CAS No. 1188371-40-5

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid

Cat. No. B1386955
M. Wt: 297.37 g/mol
InChI Key: AXEQXXXPDXAHCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which are a part of the structure of the compound , are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of “1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid” includes a piperidine ring, a carboxylic acid group, and a methylsulphonyl group attached to a phenyl ring .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

The future directions for research on “1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

1-(2-methyl-4-methylsulfonylphenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-9-11(20(2,18)19)6-7-12(10)15-8-4-3-5-13(15)14(16)17/h6-7,9,13H,3-5,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEQXXXPDXAHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167107
Record name 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid

CAS RN

1188371-40-5
Record name 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188371-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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